molecular formula C9H14Cl2N2 B591909 (R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride CAS No. 288247-82-5

(R)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride

Cat. No.: B591909
CAS No.: 288247-82-5
M. Wt: 221.125
InChI Key: AOKIOTLTYKVREB-KLQYNRQASA-N
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Description

®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is a chiral compound with significant importance in various scientific fields It is a derivative of pyridine and pyrrolidine, featuring a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and pyrrolidine as the primary starting materials.

    Chiral Resolution: The chiral center in the pyrrolidine ring is introduced through chiral resolution techniques, often using chiral catalysts or auxiliaries.

    Coupling Reaction: The pyrrolidine moiety is coupled to the pyridine ring through a nucleophilic substitution reaction, typically under basic conditions.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to scale up the synthesis process.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize yield and purity.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Neuropharmacology: Investigated for its potential effects on neurotransmitter systems.

    Enzyme Inhibition: Studied as an inhibitor of specific enzymes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Explored for its therapeutic potential in treating neurological disorders.

Industry

    Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.

    Material Science: Investigated for its role in the development of new materials.

Mechanism of Action

The mechanism of action of ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Pyrrolidin-2-yl)pyridine dihydrochloride: The enantiomer of the compound with different chiral properties.

    3-(Pyrrolidin-2-yl)pyridine: The non-salt form of the compound.

    2-(Pyrrolidin-1-yl)pyridine: A structural isomer with the pyrrolidine ring attached at a different position.

Uniqueness

®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structural isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;;/h1,3,5,7,9,11H,2,4,6H2;2*1H/t9-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKIOTLTYKVREB-KLQYNRQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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